Bienvenue dans la boutique en ligne BenchChem!

Nvp-aew541

IGF-1R signaling Insulin receptor Kinase selectivity

NVP-AEW541 (AEW541) provides 27-fold cellular selectivity for IGF-1R (IC50 86 nM) versus InsR (IC50 2.3 µM), enabling selective pathway dissection at low concentrations. Its oral bioavailability and validated twice-daily dosing (20–50 mg/kg, p.o.) simplify chronic tumor xenograft studies. Synergizes with pan-HER inhibitors in vitro. Ideal for biomarker-driven oncology research requiring discrimination of IGF-1R from InsR signaling. Supplied as the active cis-isomer (CAS 475489-16-8) with ≥98% purity; available in mg to g quantities.

Molecular Formula C27H29N5O
Molecular Weight 439.6 g/mol
CAS No. 475488-34-7
Cat. No. B605200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-aew541
CAS475488-34-7
SynonymsNVP-AEW541;  NVP-AEW 541;  NVP-AEW-541;  AEW-541;  AEW 541;  AEW541; 
Molecular FormulaC27H29N5O
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)
InChIKeyAECDBHGVIIRMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-AEW541 (CAS 475488-34-7) IGF-1R/InsR Dual Inhibitor: A Foundational Tool in Cancer Research


NVP-AEW541 (AEW541) is a pyrrolo[2,3-d]pyrimidine derivative that acts as a potent, reversible, ATP-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) [1]. It is widely used as a chemical probe in oncology research to dissect IGF-1R-mediated signaling pathways, demonstrating in vitro kinase inhibition with IC50 values of 150 nM for IGF-1R and 140 nM for InsR in cell-free assays [2]. The compound is orally bioavailable and has shown significant antitumor activity in various in vivo xenograft models [3].

Why NVP-AEW541 Cannot Be Substituted with Other IGF-1R Inhibitors: Divergent Kinase Selectivity and Cellular Activity


In-class substitution of IGF-1R inhibitors is not straightforward due to profound differences in kinase selectivity profiles, cellular potency, and off-target effects. While many compounds target IGF-1R, their inhibition of the closely related insulin receptor (InsR) and other kinases varies dramatically, leading to distinct biological outcomes. NVP-AEW541 exhibits a unique 27-fold cellular selectivity for IGF-1R over InsR (IC50 86 nM vs. 2300 nM) [1], which is not replicated by all analogs. In contrast, some comparators like BMS-754807 show sub-nanomolar potency for both receptors but lack this pronounced cellular selectivity [2]. Others, such as the earlier generation compound AG-1024, have significantly weaker potency (IC50 7 μM for IGF-1R) [3]. Therefore, substituting NVP-AEW541 with another IGF-1R inhibitor without careful consideration of these quantitative selectivity parameters can compromise experimental reproducibility and lead to misinterpretation of IGF-1R-dependent phenotypes.

Quantitative Differentiation Guide for NVP-AEW541 Procurement: Evidence-Based Comparator Analysis


Cellular Selectivity: 27-Fold Preference for IGF-1R over InsR

In cellular assays monitoring receptor autophosphorylation, NVP-AEW541 demonstrates a 27-fold selectivity for IGF-1R over InsR, with IC50 values of 86 nM and 2300 nM, respectively [1]. This cellular selectivity is a key differentiator from its biochemical profile, where it shows equipotent inhibition (IC50 150 nM for IGF-1R vs. 140 nM for InsR) [2]. In contrast, the comparator BMS-754807 exhibits sub-nanomolar biochemical potency for both IGF-1R (IC50 1.8 nM) and InsR (IC50 1.7 nM) but does not display the same magnitude of cellular selectivity [3].

IGF-1R signaling Insulin receptor Kinase selectivity Cellular assay

Direct Comparison in Cancer Cell Lines: NVP-AEW541 vs. BMS-754807 and Picropodophyllin

In a direct head-to-head comparison across multiple sarcoma and pancreatic cancer cell lines, NVP-AEW541 and BMS-754807 showed distinct potency profiles [1]. In myxoid liposarcoma cell lines (MLS402-91 and MLS1765-92), NVP-AEW541 exhibited IC50 values of 1.16 μM and 1.35 μM, respectively, while BMS-754807 was more potent at 0.36 μM and 0.50 μM [1]. In the Ewing's sarcoma cell line A673, NVP-AEW541 showed an IC50 of 0.70 μM, compared to 0.21 μM for BMS-754807 [1]. Interestingly, the cyclolignan Picropodophyllin (PPP) displayed intermediate potency across all tested lines (IC50 0.57-0.75 μM) [1].

Cancer cell line panel Ewing's sarcoma Liposarcoma Pancreatic cancer

Broad Kinase Selectivity Profile: NVP-AEW541 Shows Limited Off-Target Activity

NVP-AEW541 was profiled against a panel of 20 kinases in cell-free assays. Beyond IGF-1R (IC50 150 nM) and InsR (140 nM), it showed notable activity against FLT3 (420 nM), Tie2 (530 nM), and VEGFR1 (600 nM) [1]. It was >10-fold selective for IGF-1R over all other kinases tested, including PDGFR, c-Kit, c-Src, and Bcr-Abl, where IC50 values exceeded 2-3 μM [1][2]. In cellular assays, it demonstrated negligible activity against EGFR, PDGFR, c-Kit, and Bcr-Abl (all IC50 > 5 μM) [2]. This selectivity profile contrasts with some broader-spectrum kinase inhibitors that target IGF-1R alongside other oncogenic kinases (e.g., some multi-targeted TKIs).

Kinase profiling Off-target effects Selectivity panel

In Vivo Efficacy and Oral Bioavailability: Tumor Growth Inhibition in Multiple Xenograft Models

NVP-AEW541 is orally bioavailable and has demonstrated significant antitumor activity in several xenograft models. In an NWT-21 fibrosarcoma xenograft model, oral administration of NVP-AEW541 at 20, 30, or 50 mg/kg twice daily for 14 days resulted in significant tumor growth inhibition (TGI) and abrogation of IGF-IR, PKB, and MAPK phosphorylation [1]. In a neuroblastoma model (HTLA-230 and SK-N-BE2c), treatment with 50 mg/kg twice daily led to statistically significant tumor shrinkage (P=0.0156 and P=0.0111, respectively) [2]. This in vivo efficacy, combined with oral bioavailability, distinguishes NVP-AEW541 from non-orally bioavailable IGF-1R inhibitors or those requiring intraperitoneal injection.

Xenograft Oral bioavailability In vivo efficacy Fibrosarcoma Neuroblastoma

Cell Line-Dependent Potency: High Sensitivity in IRS-1 Overexpressing Cells

The cellular potency of NVP-AEW541 is strongly influenced by the expression level of insulin receptor substrate-1 (IRS-1), a key adaptor protein in IGF-1R signaling. In a panel of 16 breast cancer cell lines, NVP-AEW541 was significantly more potent in MCF-7 cells (which express high levels of IRS-1) with an IC50 of 1 μM, compared to other cell lines with lower IRS-1 expression where the IC50 was approximately 7 μM [1]. Notably, T47D cells, which express IGF-1R at levels identical to MCF-7 but have <1/30 the amount of IRS-1, showed reduced sensitivity and lacked the cell-cycle arrest and cytotoxic enhancement seen in MCF-7 cells [1].

Breast cancer MCF-7 IRS-1 Biomarker

Optimal Research Applications for NVP-AEW541 Based on Quantitative Differentiation


Dissecting IGF-1R vs. InsR Signaling Pathways in Cellular Models

NVP-AEW541 is ideally suited for experiments requiring discrimination between IGF-1R and InsR signaling. Its 27-fold cellular selectivity for IGF-1R over InsR (IC50 86 nM vs. 2300 nM) allows researchers to selectively inhibit IGF-1R at low concentrations (e.g., 0.1-0.5 μM) while largely sparing InsR [1]. This is particularly valuable in metabolic studies, cancer cell biology, and developmental signaling where InsR cross-talk can confound results. To ensure selective IGF-1R inhibition, users should confirm lack of InsR autophosphorylation inhibition in their specific cellular context [1].

Preclinical In Vivo Efficacy Studies in IGF-1R-Driven Tumor Models

The oral bioavailability and established in vivo dosing regimen of NVP-AEW541 make it a practical choice for long-term tumor xenograft studies. Doses of 20-50 mg/kg administered twice daily by oral gavage have been validated to inhibit IGF-IR signaling and reduce tumor growth in fibrosarcoma and neuroblastoma models [2][3]. This reduces the need for repeated injections and minimizes animal handling stress. Researchers should consider the compound's 27-fold cellular selectivity window when interpreting in vivo results, as higher doses may begin to inhibit InsR [1].

Combination Therapy Studies with HER Family Inhibitors

NVP-AEW541 has shown synergistic growth inhibition when combined with the pan-HER inhibitor afatinib in pancreatic cancer cell lines, with IC50 values for NVP-AEW541 alone ranging from 342 nM to 2.73 μM across a panel of lines [4]. This combination approach is superior to single-agent treatment and represents a rational strategy for targeting cancers with co-activation of IGF-1R and HER family receptors [4]. NVP-AEW541's well-characterized selectivity profile and oral bioavailability make it a suitable partner for combination regimens in preclinical studies.

Investigating Biomarker-Dependent Sensitivity in Cancer Cell Panels

NVP-AEW541's differential potency in cells with high vs. low IRS-1 expression (IC50 1 μM vs. ~7 μM in breast cancer cell lines) positions it as a valuable tool for studying biomarker-driven responses [5]. This property can be leveraged in cell line screening campaigns to identify genetic or proteomic signatures predictive of IGF-1R dependency. Researchers can use NVP-AEW541 to validate putative biomarkers of sensitivity or resistance to IGF-1R-targeted therapies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp-aew541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.